molecular formula C21H11NO5S B1672734 FITC (Fluorescein 5-isothiocyanate) CAS No. 3326-32-7

FITC (Fluorescein 5-isothiocyanate)

Cat. No. B1672734
CAS RN: 3326-32-7
M. Wt: 389.4 g/mol
InChI Key: MHMNJMPURVTYEJ-UHFFFAOYSA-N
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Description

FITC (Fluorescein 5-isothiocyanate) is a fluorescent dye that can be used to label proteins, carbohydrates, and other biomolecules for a variety of applications. It is widely used in scientific research due to its high sensitivity and its ability to be used in both in vivo and in vitro studies. FITC has been used to study a variety of biological processes, including cell-cell interactions, cell migration, and protein expression.

Scientific research applications

Fluorescent Probing and pH Measurement

FITC is widely used as a fluorescent marker in biology and medicine, particularly for labeling proteins, including antibodies. Its ability to act as a pH indicator has been utilized in biological materials for intracellular and intraorganellar pH measurement (Lanz, Gregor, Slavik, & Kotyk, 1997).

Peptide and Protein Labeling

FITC is extensively used to label peptides and proteins. Its application in solid-phase peptide synthesis, however, is restricted due to challenges like cyclization and removal of the last amino acid under certain conditions. These issues can be mitigated by using spacers or non-acidic cleavage methods (Jullian et al., 2009).

Identification and Conformational Changes in Proteins

FITC has been used to selectively label specific proteins and study their properties. For example, it aided in identifying the rabbit intestinal brush-border imino carrier, observing the effect of ions on fluorescein quenching, and understanding protein conformational changes (Wright & Peerce, 1984).

Chemical Modification Studies

FITC's role in modifying lysine residues of receptors, such as the strychnine-sensitive glycine receptor, has been explored. It specifically affects the interaction of glycine with its binding site, providing insights into receptor structure and function (Ruiz Gomez et al., 1989).

Diversification and Stability in Bioconjugation

FITC's use in bioconjugation is highlighted in works focusing on overcoming challenges related to the diversification and stability of isothiocyanate-based reagents. Innovative methods for the in situ formation of isothiocyanate conjugates have been developed, enhancing FITC's application in fluorescence labeling of proteins and living cells (Fredy et al., 2019).

Fluorescent Properties Enhancement

Research aimed at enhancing FITC's fluorescent properties has been conducted. For instance, the synthesis of 2′,7′-dichloride-5(6)-fluorescein isothiocyanate, which showed superior fluorescent properties compared to FITC, demonstrates efforts to improve FITC’s applicability in fluorescence studies (Li-gong, 2006).

Capillary Electrophoresis and Rapid Analysis

FITC-labeled compounds have been separated rapidly and efficiently using capillary zone electrophoresis. This method, which combines high electric fields with a unique optical-gating injection system, showcases FITC's utility in rapid analytical applications (Moore & Jorgenson, 1993).

properties

IUPAC Name

3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO5S/c23-12-2-5-16-18(8-12)26-19-9-13(24)3-6-17(19)21(16)15-4-1-11(22-10-28)7-14(15)20(25)27-21/h1-9,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMNJMPURVTYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63469-13-6 (hydrochloride)
Record name Fluorescein-5-isothiocyanate
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DSSTOX Substance ID

DTXSID80892440
Record name Fluorescein-5-isothiocyanate
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Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS]
Record name Fluorescein-5-isothiocyanate
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Product Name

Fluorescein-5-isothiocyanate

CAS RN

3326-32-7
Record name Fluorescein 5-isothiocyanate
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Record name Fluorescein-5-isothiocyanate
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato-
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Record name Fluorescein-5-isothiocyanate
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Record name 2-(6-hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoic acid
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Record name FLUORESCEIN 5-ISOTHIOCYANATE
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Synthesis routes and methods I

Procedure details

A solution of 5.8 mg of FITC in 4 ml of DMF was prepared and serially diluted 1:4 with DMF. To 0.3 ml of each FITC-DMF dilution was added 5 ml of the above 1% microbead suspension. The suspensions were stirred for 1 hour and the equivalent fluorescence of each was determined. The results are given in the following Table:
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
FITC DMF
Quantity
0.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
microbead suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5× SSC (0.75M NACl, 0.075M sodium citrate); 30% Formamide (v/v); 3% Triton X-100 (v/v) (Triton X-100 is an alcohol derivative of polyoxyethylene ether, see Aldrich Chemical Co. catalogue for 1990-91); 0.4M Guanidine isothiocyanate; 0.16M sodium phosphate buffer (pH 6); 15× Ficoll/PVP (polysucrose 400,000 mol wt/polyvinyl pyrrolidone); 1 mg/ml Sheared Salmon Sperm DNA; 10 mM EDTA; 25 mM DTT; 5% PEG 4000. In the foregoing, 500× Ficoll/PVP is 5 g of Ficoll type 400 (polysucrose 400,00 mol wt) plus 5 g of PVP (polyvinylpyrrolidone) dissolved in water to a total volume of 100 ml; 15× Ficoll/PVP indicates that 500× Ficoll/PVP has been diluted by a factor of 15/500 with water. Ficoll (Pharmacia) is a nonionic synthetic polymer of sucrose. A stock solution of 0.1 mg/ml FITC in dimethylformamide was prepared. It was added to the HC in a quantity to produce a final concentration of FITC in the HC of 2 μg/ml.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
PEG 4000
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Ficoll
Quantity
5 g
Type
reactant
Reaction Step Seven
Name
polysucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
PVP
Quantity
5 g
Type
reactant
Reaction Step Nine
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
Ficoll
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 16
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Name
polyoxyethylene ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
Ficoll PVP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FITC (Fluorescein 5-isothiocyanate)
Reactant of Route 2
Reactant of Route 2
FITC (Fluorescein 5-isothiocyanate)
Reactant of Route 3
Reactant of Route 3
FITC (Fluorescein 5-isothiocyanate)
Reactant of Route 4
Reactant of Route 4
FITC (Fluorescein 5-isothiocyanate)
Reactant of Route 5
Reactant of Route 5
FITC (Fluorescein 5-isothiocyanate)
Reactant of Route 6
FITC (Fluorescein 5-isothiocyanate)

Citations

For This Compound
1,340
Citations
JH Choy, SY Kwak, JS Park, YJ Jeong - Journal of Materials Chemistry, 2001 - pubs.rsc.org
The inorganic layered double hydroxide support, Mg4Al2(OH)12(NO3)2·mH2O, could be obtained by coprecipitation in aqueous solution; the interlayered NO3− anions can be replaced …
Number of citations: 282 pubs.rsc.org
V Schnaible, M Przybylski - Bioconjugate chemistry, 1999 - ACS Publications
Model peptides and proteins, such as hen eggwhite lysozyme, have been modified with fluorescein-5‘-isothiocyanate (FITC) to yield the corresponding fluorescein-thiocarbamoyl (FTC) …
Number of citations: 62 pubs.acs.org
SJ Yang, SS Jiang, RC Van, YY Hsiao… - Biochimica et Biophysica …, 2000 - Elsevier
Vacuolar proton pumping pyrophosphatase (H + -PPase; EC 3.6.1.1) plays a central role in the electrogenic translocation of protons from cytosol to the vacuole lumen at the expense of …
Number of citations: 21 www.sciencedirect.com
M Yamasuji, T Shibata, T Kabashima, M Kai - Analytical biochemistry, 2011 - Elsevier
Telomere DNA is related to cell aging and cancer genesis because the telomeric region of DNA sequences at chromosome ends are shortened with cell divisions. Therefore, a sensitive …
Number of citations: 28 www.sciencedirect.com
M Pavela-Vrancic, E Pfeifer, W Schröder… - J. Biol …, 1994 - researchgate.net
Identification of the nucleotide binding site in peptide synthetases has been approached by affinity labeling of tyrocidine synthetase 1 with fluorescein 5’-isothiocyanate. Binding was …
Number of citations: 11 www.researchgate.net
CM Tzeng, LH Hsu, RL Pan - Biochemical Journal, 1992 - portlandpress.com
Fluorescein 5′-isothiocyanate (FITC) was used to modify the lysine residue in the active site of tonoplast H(+)-ATPase from etiolated mung-bean (Vigna radiata L.) seedlings. FITC …
Number of citations: 12 portlandpress.com
M Pavela-Vrancic, E Pfeifer, W Schröder… - Journal of Biological …, 1994 - Elsevier
Identification of the nucleotide binding site in peptide synthetases has been approached by affinity labeling of tyrocidine synthetase 1 with fluorescein 5‘-isothiocyanate. Binding was …
Number of citations: 46 www.sciencedirect.com
T Tsuda, S Kaya, H Funatsu, Y Hayashi… - The journal of …, 1998 - academic.oup.com
The modification of Na + , K + -ATPase with increasing pyridoxal 5'-diphospho-5'-adenosine (AP 2 PL) concentrations resulted in saturation of the ∼0.5 mol AP 2 PL probe incorporation …
Number of citations: 20 academic.oup.com
PJ Sims - Biochemistry, 1984 - ACS Publications
Peter Jay Sims abstract: Human complement protein C9 was covalently labeled with the fluorescent chromophore fluorescein isothiocyanate (FITC) with only a small reduction in the …
Number of citations: 40 pubs.acs.org
E Grell, E Lewitzki, H Ruf, K Brand, FW Schneider… - Journal of …, 1994 - Springer
The fluorescence emission intensity between the Na + , and the K + complex of Na + ,K + -ATPase, labeled with fluorescein 5′-isothiocyanate (FITC), differs by 30 to 40%. Experimental …
Number of citations: 3 link.springer.com

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